1-(Cyclopropylmethyl)piperazine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperazine hydrochloride typically involves the reaction of cyclopropylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
1-(Cyclopropylmethyl)piperazine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the development of biologically active compounds.
Medicine: It is involved in the synthesis of various pharmaceutical agents, including potential treatments for neurological disorders.
Industry: It is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Piperazine: A simpler analog used as an anthelmintic agent.
1-(Cyclopropylcarbonyl)piperazine: Another derivative with neuroprotective properties.
Uniqueness: 1-(Cyclopropylmethyl)piperazine hydrochloride is unique due to its specific cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of specialized pharmaceutical compounds .
Properties
Molecular Formula |
C8H17ClN2 |
---|---|
Molecular Weight |
176.69 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C8H16N2.ClH/c1-2-8(1)7-10-5-3-9-4-6-10;/h8-9H,1-7H2;1H |
InChI Key |
YCZDLRMUXNMAIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCNCC2.Cl |
Origin of Product |
United States |
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